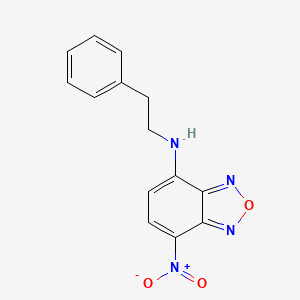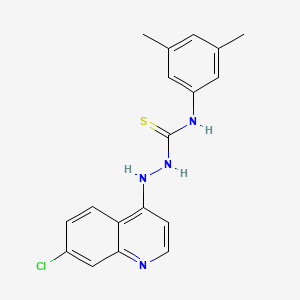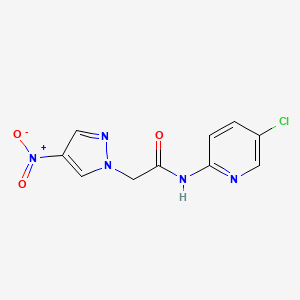![molecular formula C15H14ClFN6O2S B15003812 3-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-methyl-5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazole](/img/structure/B15003812.png)
3-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-methyl-5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-4-METHYL-5-[(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOLE” is a synthetic organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-4-METHYL-5-[(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOLE” typically involves multi-step organic reactions. The starting materials include 2-chloro-6-fluorobenzyl chloride, 4-methyl-1,2,4-triazole, and 2-methyl-5-nitroimidazole. The key steps in the synthesis may involve nucleophilic substitution, condensation, and cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions to scale up the process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the nitro group, converting it to an amine.
Substitution: The aromatic ring may undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Halogenation reagents, nucleophiles like amines or thiols, and appropriate solvents.
Major Products Formed
Sulfoxides or sulfones: from oxidation.
Amines: from reduction of the nitro group.
Substituted aromatic compounds: from substitution reactions.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new triazole derivatives with potential biological activities.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions, particularly those involving triazole-containing substrates.
Medicine
The compound could be investigated for its potential as an antimicrobial, antifungal, or anticancer agent, given the known activities of triazole derivatives.
Industry
In the industrial sector, this compound might be used in the development of new materials, coatings, or as a precursor for other chemical products.
Mechanism of Action
The mechanism of action of “3-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-4-METHYL-5-[(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOLE” would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: A triazole antifungal agent.
Metronidazole: A nitroimidazole antibiotic.
Clotrimazole: Another triazole antifungal.
Uniqueness
The unique combination of a triazole ring, a nitroimidazole moiety, and a chlorofluorobenzyl group in “3-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-4-METHYL-5-[(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOLE” may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C15H14ClFN6O2S |
|---|---|
Molecular Weight |
396.8 g/mol |
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-methyl-5-[(2-methyl-5-nitroimidazol-1-yl)methyl]-1,2,4-triazole |
InChI |
InChI=1S/C15H14ClFN6O2S/c1-9-18-6-14(23(24)25)22(9)7-13-19-20-15(21(13)2)26-8-10-11(16)4-3-5-12(10)17/h3-6H,7-8H2,1-2H3 |
InChI Key |
YHXANJRSVDPQHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(N1CC2=NN=C(N2C)SCC3=C(C=CC=C3Cl)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1-(4-fluorobenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B15003733.png)
![N-[6,6-dimethyl-2,4-dioxo-1-(pyridin-3-ylmethyl)-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-3-methylbenzamide](/img/structure/B15003734.png)

![N-[1-butyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]cyclopropanecarboxamide](/img/structure/B15003743.png)
![4-{[(4-Nitrophenyl)sulfanyl]methyl}-6-piperidino-1,3,5-triazin-2-amine](/img/structure/B15003746.png)
![3-[1-(2-fluorophenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4,6-dimethylpyridin-2(1H)-one](/img/structure/B15003754.png)
![8-(2-fluorophenoxy)-1,3-dimethyl-7-[3-(trifluoromethyl)benzyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15003762.png)
![5-[2-(3,4-dimethylphenoxy)ethyl]-6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B15003769.png)



![2-({2-[4-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)butanoyl]-5,5-dimethyl-3-oxocyclohex-1-EN-1-YL}amino)propanoic acid](/img/structure/B15003798.png)
![7-[4-(methylsulfanyl)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B15003825.png)
![5-(2-chlorophenyl)-7-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B15003829.png)
